![molecular formula C8H14ClN5O B14398921 N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine CAS No. 88447-04-5](/img/structure/B14398921.png)
N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chloro group, an isopropoxy group, and an ethane-1,2-diamine moiety attached to the triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Isopropoxy Group: The isopropoxy group is introduced through an etherification reaction using isopropanol and a suitable base like sodium hydride.
Attachment of the Ethane-1,2-diamine Moiety: The final step involves the nucleophilic substitution reaction where ethane-1,2-diamine is reacted with the triazine derivative to form the desired compound.
Industrial Production Methods
Industrial production of N1-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diamine moiety, leading to the formation of imines or oximes.
Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals, particularly as a precursor for herbicides and fungicides.
Wirkmechanismus
The mechanism of action of N1-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidinamine Derivatives: These compounds share a similar triazine ring structure and exhibit comparable biological activities.
Chlorotriazine Derivatives: Compounds with a chloro group attached to the triazine ring, similar to N1-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine.
Isopropoxy Triazine Derivatives: Compounds with an isopropoxy group attached to the triazine ring.
Uniqueness
N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine is unique due to the specific combination of functional groups attached to the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88447-04-5 |
|---|---|
Molekularformel |
C8H14ClN5O |
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
N'-(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H14ClN5O/c1-5(2)15-8-13-6(9)12-7(14-8)11-4-3-10/h5H,3-4,10H2,1-2H3,(H,11,12,13,14) |
InChI-Schlüssel |
KAUIQBFVYDZHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC(=NC(=N1)NCCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


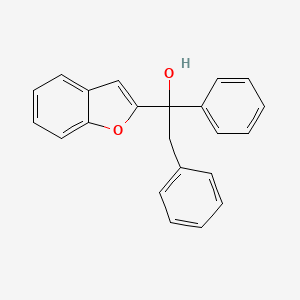
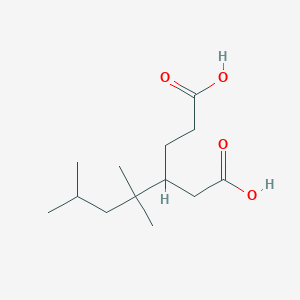

![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
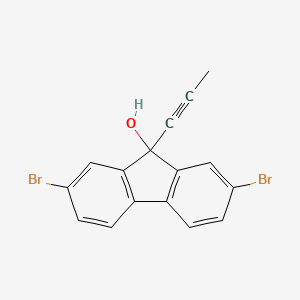

![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
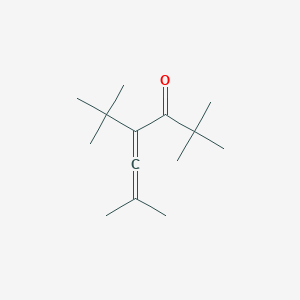
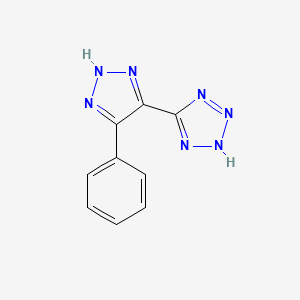
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)
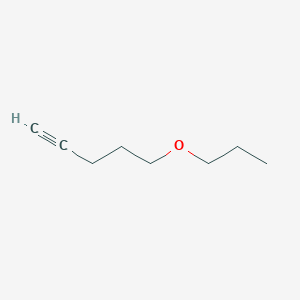
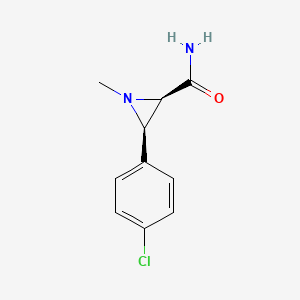
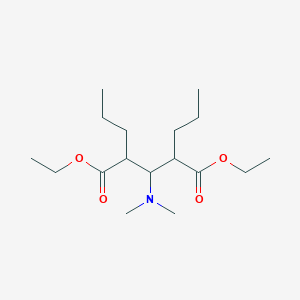
![Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate](/img/structure/B14398900.png)
